![molecular formula C16H24N2O B11858829 4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11858829.png)
4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a spirocyclic framework that combines both oxygen and nitrogen atoms. The presence of these heteroatoms imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves a multi-step process. One common method includes the use of olefin metathesis reactions facilitated by a Grubbs catalyst. This approach allows for the construction of the spirocyclic framework in a controlled manner. Another method involves the Prins cyclization reaction, which enables the formation of the spirocyclic scaffold in a single step while introducing various substituents at specific positions .
Industrial Production Methods
Industrial production of this compound often relies on optimizing the synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and reaction conditions, such as controlled temperature and pressure, plays a crucial role in scaling up the production process. Additionally, purification techniques like chromatography and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents like sodium azide, electrophilic reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized spirocyclic compounds .
Scientific Research Applications
4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Mechanism of Action
The mechanism of action of 4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. As a dual μ-opioid receptor agonist and σ1 receptor antagonist, the compound exerts its effects by binding to these receptors and modulating their activity. This dual activity is believed to contribute to its potent analgesic effects while minimizing side effects such as constipation .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4,9-diazaspiro[5.5]undecane: A structurally similar compound with variations in the substituents.
4-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane: Another derivative with a tert-butyl group at the 4-position.
Uniqueness
4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane stands out due to its balanced dual activity as a μ-opioid receptor agonist and σ1 receptor antagonist. This unique combination of activities makes it a promising candidate for the development of safer and more effective analgesics .
Properties
Molecular Formula |
C16H24N2O |
|---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
4-(2-phenylethyl)-1-oxa-4,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C16H24N2O/c1-2-4-15(5-3-1)6-11-18-12-13-19-16(14-18)7-9-17-10-8-16/h1-5,17H,6-14H2 |
InChI Key |
YQBYNXSWQXJTPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CN(CCO2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


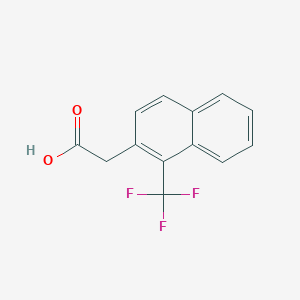
![6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11858752.png)
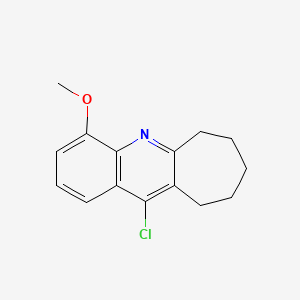
![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)
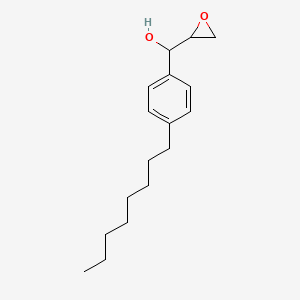
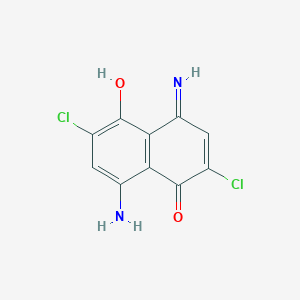

![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)
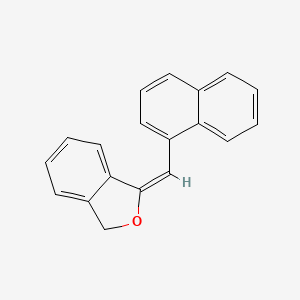

![4-[(4-Chlorophenyl)methyl]isoquinoline](/img/structure/B11858781.png)
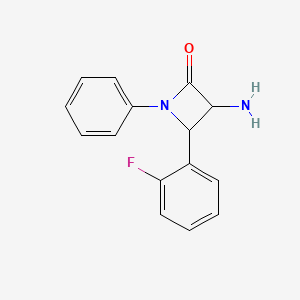
![(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11858816.png)

